molecular formula C10H16N2O6S3 B601889 (R)-4-Hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-E][1,2]thiazine-6-sulfonamide 1,1-dioxide CAS No. 165117-54-4

(R)-4-Hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-E][1,2]thiazine-6-sulfonamide 1,1-dioxide

Cat. No.: B601889
CAS No.: 165117-54-4
M. Wt: 356.44
InChI Key:
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Description

®-4-Hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-E][1,2]thiazine-6-sulfonamide 1,1-dioxide is a heterocyclic compound known for its potential applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by its unique thieno[3,2-E][1,2]thiazine core structure, which imparts distinct chemical and physical properties.

Biochemical Analysis

Biochemical Properties

®-4-Hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-E][1,2]thiazine-6-sulfonamide 1,1-dioxide functions as a highly specific, non-competitive, reversible inhibitor of carbonic anhydrase II (CA-II) . Carbonic anhydrase II is an enzyme that catalyzes the reversible hydration of carbon dioxide. By inhibiting CA-II, Brinzolamide reduces the production of bicarbonate ions, leading to decreased aqueous humor secretion and subsequently lowering intraocular pressure . This interaction is crucial for its therapeutic effects in treating glaucoma.

Cellular Effects

The effects of ®-4-Hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-E][1,2]thiazine-6-sulfonamide 1,1-dioxide on various cell types are profound. In ocular cells, it reduces intraocular pressure by decreasing the production of aqueous humor . This compound also influences cell signaling pathways related to fluid secretion and ion transport. Additionally, it may affect gene expression related to carbonic anhydrase activity, thereby modulating cellular metabolism and function .

Molecular Mechanism

At the molecular level, ®-4-Hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-E][1,2]thiazine-6-sulfonamide 1,1-dioxide exerts its effects by binding to the active site of carbonic anhydrase II . This binding inhibits the enzyme’s activity, preventing the conversion of carbon dioxide to bicarbonate and protons. The inhibition of CA-II leads to a reduction in bicarbonate ion production, which in turn decreases the secretion of aqueous humor in the eye . This mechanism is essential for its role in managing intraocular pressure in glaucoma patients.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ®-4-Hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2]-thiazine-6-sulfonamide 1,1-dioxide have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity may degrade over extended periods .

Dosage Effects in Animal Models

The effects of ®-4-Hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2]-thiazine-6-sulfonamide 1,1-dioxide vary with different dosages in animal models. At therapeutic doses, it effectively reduces intraocular pressure without significant adverse effects . At higher doses, toxic effects such as metabolic disturbances and cellular toxicity have been observed . These findings highlight the importance of dosage optimization to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

®-4-Hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2]-thiazine-6-sulfonamide 1,1-dioxide is involved in metabolic pathways related to carbonic anhydrase activity . It interacts with enzymes and cofactors involved in the hydration of carbon dioxide, affecting metabolic flux and metabolite levels . The inhibition of carbonic anhydrase II by Brinzolamide alters the balance of bicarbonate and proton production, impacting various physiological processes .

Transport and Distribution

Within cells and tissues, ®-4-Hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2]-thiazine-6-sulfonamide 1,1-dioxide is transported and distributed through specific transporters and binding proteins . Its lipophilic nature facilitates diffusion across cellular membranes, allowing it to reach its target sites effectively . The compound’s distribution is influenced by its interactions with transport proteins, which affect its localization and accumulation within tissues .

Subcellular Localization

The subcellular localization of ®-4-Hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2]-thiazine-6-sulfonamide 1,1-dioxide is primarily within the cytoplasm, where it interacts with carbonic anhydrase II . Targeting signals and post-translational modifications may direct it to specific compartments or organelles, influencing its activity and function . Understanding its subcellular localization is crucial for elucidating its precise mechanism of action and therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-Hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-E][1,2]thiazine-6-sulfonamide 1,1-dioxide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors and advanced purification techniques to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

®-4-Hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-E][1,2]thiazine-6-sulfonamide 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

®-4-Hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-E][1,2]thiazine-6-sulfonamide 1,1-dioxide has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    Thieno[3,2-E][1,2]thiazine Derivatives: Compounds with similar core structures but different substituents.

    Sulfonamide Derivatives: Compounds containing the sulfonamide functional group with varying side chains.

Uniqueness

This detailed article provides a comprehensive overview of ®-4-Hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-E][1,2]thiazine-6-sulfonamide 1,1-dioxide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(4R)-4-hydroxy-2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O6S3/c1-18-4-2-3-12-6-8(13)7-5-9(20(11,14)15)19-10(7)21(12,16)17/h5,8,13H,2-4,6H2,1H3,(H2,11,14,15)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHIWBQIWXWWDKT-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1CC(C2=C(S1(=O)=O)SC(=C2)S(=O)(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCCN1C[C@@H](C2=C(S1(=O)=O)SC(=C2)S(=O)(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O6S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-4-Hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-E][1,2]thiazine-6-sulfonamide 1,1-dioxide
Reactant of Route 2
(R)-4-Hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-E][1,2]thiazine-6-sulfonamide 1,1-dioxide
Reactant of Route 3
(R)-4-Hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-E][1,2]thiazine-6-sulfonamide 1,1-dioxide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
(R)-4-Hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-E][1,2]thiazine-6-sulfonamide 1,1-dioxide
Reactant of Route 5
(R)-4-Hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-E][1,2]thiazine-6-sulfonamide 1,1-dioxide
Reactant of Route 6
Reactant of Route 6
(R)-4-Hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-E][1,2]thiazine-6-sulfonamide 1,1-dioxide

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